4-Bromo-5-methyl-1H-indazole
Overview
Description
4-Bromo-5-methyl-1H-indazole is a brominated derivative of indazole, a nitrogen-containing heterocyclic aromatic organic compound. This compound is of interest in various fields of chemistry and biology due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Transition Metal Catalyzed Reactions: One common synthetic route involves the use of transition metals such as palladium or copper to catalyze the bromination of 5-methyl-1H-indazole.
Reductive Cyclization Reactions: Another method includes reductive cyclization reactions, where 2-azidobenzaldehydes and amines are used to form the indazole ring.
Consecutive Formation of C–N and N–N Bonds: This method involves the formation of C–N and N–N bonds without the need for a catalyst or solvent.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized synthetic schemes to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the brominated indazole to its corresponding reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives where the bromine atom is replaced by other functional groups.
Scientific Research Applications
4-Bromo-5-methyl-1H-indazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
Indazole derivatives, which include 4-bromo-5-methyl-1h-indazole, have been found to inhibit, regulate, and/or modulate the activity of certain kinases . These kinases include CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
It can be inferred from the known actions of indazole derivatives that this compound may interact with its targets (chk1, chk2, and sgk kinases) and modulate their activity . This modulation can lead to changes in the cell cycle and DNA damage response pathways .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation and DNA damage response, given its potential targets . The compound may affect the activity of CHK1, CHK2, and SGK kinases, leading to downstream effects on cell cycle progression and DNA repair mechanisms .
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to changes in cell cycle progression and DNA damage response, given its potential targets . These effects could potentially include altered cell cycle dynamics, changes in DNA repair mechanisms, and potentially, cell death .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors These might include the cellular environment, the presence of other compounds or drugs, and physiological conditions such as pH and temperature.
This compound, like other indazole derivatives, holds promise for therapeutic applications due to its potential effects on key kinases involved in cell cycle regulation and DNA damage response .
Comparison with Similar Compounds
5-bromo-4-methyl-1H-indazole
4-bromo-6-methyl-1H-indazole
4-bromo-7-methyl-1H-indazole
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Properties
IUPAC Name |
4-bromo-5-methyl-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-3-7-6(8(5)9)4-10-11-7/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLXBXPJJAZHDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657241 | |
Record name | 4-Bromo-5-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926922-40-9 | |
Record name | 4-Bromo-5-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-5-methyl-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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